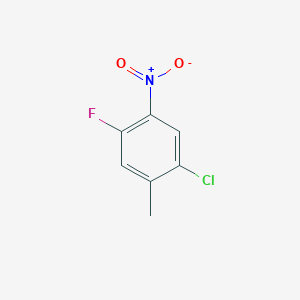
1-Chlor-4-fluor-2-methyl-5-nitrobenzol
Übersicht
Beschreibung
1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is a chemical compound with the molecular formula C7H5ClFNO2 . It has a molecular weight of 189.57 . This compound is used as a pharmaceutical intermediate .
Molecular Structure Analysis
The InChI code for 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is1S/C7H5ClFNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
1-Chloro-4-fluoro-2-methyl-5-nitrobenzene is a solid at room temperature . The compound should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Synthese verschiedener Heterocyclen
1-Chlor-2-methyl-4-nitrobenzol, auch bekannt als 2-Chlor-5-nitrotoluol, ist ein wichtiger Baustein für die Synthese verschiedener Heterocyclen . Heterocyclen sind Schlüsselstrukturen in vielen Pharmazeutika und Funktionsmaterialien, was diese Verbindung in der synthetischen Chemie wertvoll macht.
Produktion von Industriechemikalien
Diese Verbindung wird bei der Produktion einer Reihe von Industriechemikalien verwendet . Seine Reaktivität und seine strukturellen Merkmale machen es zu einem vielseitigen Ausgangsmaterial in verschiedenen chemischen Reaktionen.
Synthese von Pharmazeutika
Das isomere 2-Chlor-6-nitrotoluol, das strukturell 1-Chlor-4-fluor-2-methyl-5-nitrobenzol ähnelt, ist ein gängiges Zwischenprodukt bei der Synthese von Pharmazeutika wie der bronchodilatatorischen Verbindung Vasicin . Es ist plausibel, dass unsere Verbindung ähnliche Anwendungen haben könnte.
Produktion von Azo- und Schwefelfarbstoffen
1-Chlor-4-nitrobenzol wird in der industriellen Produktion von Azo- und Schwefelfarbstoffen verwendet . Diese Farbstoffe werden in der Textil-, Leder- und Lebensmittelindustrie weit verbreitet.
Umweltverschmutzer
Leider findet man 1-Chlor-4-nitrobenzol in Industrieabfällen und es ist ein ernstzunehmender Umweltverschmutzer . Es ist wichtig, diese Verbindung zu untersuchen, um ihre Auswirkungen auf die Umwelt zu verstehen und Methoden für ihre sichere Entsorgung oder ihren Abbau zu entwickeln.
Bioabbaustudien
Es wurde berichtet, dass mehrere Pseudomonas-Arten in der Lage sind, Mononitroverbindungen unter aeroben Bedingungen zu den entsprechenden Anilinen zu reduzieren . Der Bakterienstamm LW1 (Familie Comamonadaceae) nutzt 1-Chlor-4-nitrobenzol als einzige Kohlenstoff-, Stickstoff- und Energiequelle und wandelt es in 2-Amino-5-chlorphenol um . Das macht die Verbindung für Studien zum biologischen Abbau und zur Sanierung der Umwelt interessant.
Safety and Hazards
This compound is harmful by inhalation, in contact with skin, and if swallowed . Safety precautions include wearing suitable personal protective equipment, using only in a chemical fume hood, and washing skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes if skin contact occurs .
Eigenschaften
IUPAC Name |
1-chloro-4-fluoro-2-methyl-5-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c1-4-2-6(9)7(10(11)12)3-5(4)8/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPWZCTKTAOOLAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)[N+](=O)[O-])F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40438520 | |
| Record name | 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
170098-88-1 | |
| Record name | 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40438520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Q & A
Q1: What is the role of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene in the synthesis of 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione?
A1: 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene serves as a crucial intermediate in the multi-step synthesis of the target compound, 1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione. The synthesis starts with the nitration of 1-chloro-4-fluoro-2-methylbenzene to yield 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene in high yield []. This nitro-substituted compound then undergoes a series of reactions, including amination, reduction, and cyclization, ultimately leading to the formation of the final product.
Q2: How is 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene synthesized?
A2: The paper describes a highly efficient synthesis of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene []. 1-chloro-4-fluoro-2-methylbenzene is reacted with concentrated sulfuric acid and a nitrating agent. This reaction results in the introduction of a nitro group (-NO2) at the 5th position of the benzene ring, leading to the formation of 1-Chloro-4-fluoro-2-methyl-5-nitrobenzene with a 94% yield [].
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


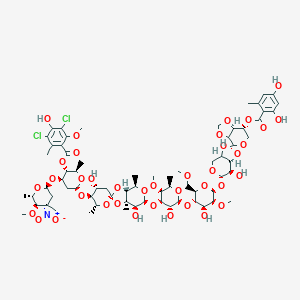
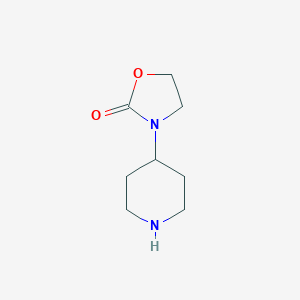

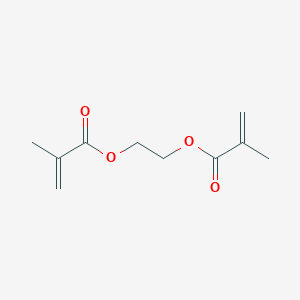


![1,4-Diazabicyclo[2.2.2]octane-d12](/img/structure/B180356.png)

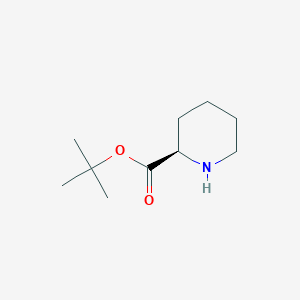

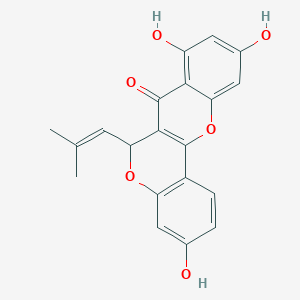


![9-(4-Phenylphenyl)-10-[10-(4-phenylphenyl)anthracen-9-yl]anthracene](/img/structure/B180369.png)